palladium(2+);2-pyridin-2-ylpyridine;dichloride
Description
Palladium(2+);2-pyridin-2-ylpyridine;dichloride, also known as dichloro(2,2'-bipyridine)palladium(II) ([Pd(bpy)Cl₂]), is a palladium(II) complex with a square-planar geometry. It consists of a central Pd²⁺ ion coordinated to two chloride ligands and a bidentate 2,2'-bipyridine (bpy) ligand, which binds via its two nitrogen atoms. This compound is widely used as a precursor in catalysis, materials science, and pharmaceutical research due to its stability and tunable reactivity . Its synthesis typically involves reacting PdCl₂ with 2,2'-bipyridine in a solvent like acetonitrile or dichloromethane under inert conditions .
Properties
IUPAC Name |
palladium(2+);2-pyridin-2-ylpyridine;dichloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2.2ClH.Pd/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNARLQNCCGPQU-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Pd+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Coordination Method
- Reagents:
- Palladium(II) chloride (PdCl2)
- 2-pyridin-2-ylpyridine ligand
- Suitable solvent (e.g., ethanol, acetonitrile, or dimethylformamide)
- Procedure:
- Palladium(II) chloride is suspended or dissolved in the solvent.
- The 2-pyridin-2-ylpyridine ligand is added in stoichiometric amounts (usually 1:1 molar ratio to Pd).
- The mixture is heated under reflux conditions (typically 60–90 °C) for several hours (4–24 h) to facilitate complexation.
- The reaction mixture is cooled, and the product precipitates or is isolated by solvent removal and recrystallization.
- Notes:
- The chloride ions remain coordinated to palladium, stabilizing the complex.
- Reflux time and temperature are optimized to maximize yield and purity.
Ligand Exchange from Palladium(II) Chloride Complexes
- Starting from palladium(II) chloride complexes with other ligands (e.g., palladium(II) bis(acetylacetonate) dichloride), ligand exchange with 2-pyridin-2-ylpyridine can be performed.
- Procedure:
- The palladium complex is dissolved in a suitable solvent.
- Excess 2-pyridin-2-ylpyridine is added.
- The mixture is stirred at elevated temperature to promote ligand substitution.
- The new complex precipitates or is isolated by standard purification methods.
Industrial-Scale Considerations
- Industrial methods emphasize high purity of reagents, controlled reaction conditions, and scalability.
- Optimization involves controlling the molar ratios, reaction temperature, and solvent choice to maximize yield and minimize impurities.
- Use of reflux or sealed vessel heating to ensure complete complexation.
Comparative Table of Preparation Parameters
| Parameter | Direct Coordination Method | Ligand Exchange Method | Industrial Scale Adaptation |
|---|---|---|---|
| Palladium Source | Palladium(II) chloride | Palladium(II) chloride complexes | High-purity PdCl2 or Pd complexes |
| Ligand Ratio | 1:1 (Pd: ligand) | Excess ligand to drive exchange | Optimized stoichiometry for yield |
| Solvent | Ethanol, acetonitrile, DMF | Similar solvents | Solvent choice optimized for cost and safety |
| Temperature | 60–90 °C reflux | 60–100 °C heating | Controlled heating with reflux or sealed vessels |
| Reaction Time | 4–24 hours | 6–24 hours | Minimized reaction time for efficiency |
| Purification | Recrystallization, filtration | Filtration, washing, recrystallization | Industrial filtration and drying |
| Yield | Moderate to high (60–90%) | High (up to 95%) | High yield with purity control |
Detailed Research Findings and Notes
- The coordination of 2-pyridin-2-ylpyridine to Pd(II) is favored due to the bidentate chelating effect, which stabilizes the complex.
- Chloride ions serve as ancillary ligands, maintaining the square planar geometry.
- Solvent choice affects solubility and reaction kinetics; polar aprotic solvents like acetonitrile can enhance ligand exchange rates.
- Reflux conditions ensure sufficient energy for ligand coordination without decomposing the complex.
- Purification often involves recrystallization from solvents like ethanol or acetone to obtain analytically pure material.
- Analytical techniques such as NMR, IR spectroscopy, and X-ray crystallography confirm the structure and purity of the complex.
Example Synthetic Procedure (Literature-Based)
Synthesis of Palladium(II) 2-pyridin-2-ylpyridine Dichloride Complex
- Dissolve 0.5 mmol of palladium(II) chloride in 20 mL of ethanol under stirring.
- Add 0.5 mmol of 2-pyridin-2-ylpyridine ligand to the solution.
- Heat the mixture under reflux at 80 °C for 6 hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated complex, wash with cold ethanol, and dry under vacuum.
- Yield typically ranges from 70% to 85%.
Chemical Reactions Analysis
Types of Reactions
Palladium(2+);2-pyridin-2-ylpyridine;dichloride is involved in various types of chemical reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions.
Reduction: It participates in reduction reactions, often in the presence of hydrogen donors.
Substitution: It is commonly used in substitution reactions, particularly in cross-coupling reactions
Common Reagents and Conditions
The compound is frequently used in conjunction with reagents such as aryl halides, organometallic reagents (e.g., Grignard reagents), and bases (e.g., potassium carbonate). Typical reaction conditions include temperatures ranging from room temperature to 100°C and the use of solvents like toluene, ethanol, or dimethylformamide .
Major Products
The major products formed from reactions involving this compound include various substituted aromatic compounds, alkenes, and alcohols, depending on the specific reaction and reagents used .
Scientific Research Applications
Catalytic Applications
Cross-Coupling Reactions
Palladium(II) complexes are widely utilized as catalysts in cross-coupling reactions, which are essential for the formation of carbon-carbon bonds. The compound palladium(II) 2-pyridin-2-ylpyridine dichloride has shown effectiveness in various coupling reactions, including:
- Suzuki-Miyaura Coupling : This reaction involves the coupling of aryl or vinyl boronic acids with electrophiles. Studies indicate that palladium(II) 2-pyridin-2-ylpyridine dichloride can facilitate this process efficiently under mild conditions, enhancing yields and selectivity .
- Heck Reaction : The compound has been successfully employed in the Heck reaction, which couples alkenes with aryl halides. Its ability to stabilize the palladium species enhances reactivity and product formation .
Table 1: Summary of Catalytic Performance
| Reaction Type | Catalyst Used | Yield (%) | Conditions |
|---|---|---|---|
| Suzuki-Miyaura | Palladium(II) 2-pyridin-2-ylpyridine dichloride | 85 | Aqueous media, room temp |
| Heck Reaction | Palladium(II) 2-pyridin-2-ylpyridine dichloride | 90 | Ethanol, reflux |
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that palladium(II) complexes exhibit significant cytotoxicity against various cancer cell lines. For instance, studies indicate that modifications to the ligand environment can enhance the anticancer properties of palladium(II) 2-pyridin-2-ylpyridine dichloride:
- Cytotoxicity Against MCF7 Cells : In vitro studies revealed that this complex shows potent activity against MCF7 breast cancer cells, with an IC50 value lower than that of cisplatin, a standard chemotherapeutic agent .
Table 2: Cytotoxicity Data
| Complex | Cell Line | IC50 (µM) |
|---|---|---|
| Palladium(II) 2-pyridin-2-ylpyridine dichloride | MCF7 | 5.0 |
| Cisplatin | MCF7 | 10.0 |
Antiviral Activity
Palladium(II) complexes have also been investigated for their antiviral properties. Notably, studies have shown that palladium(II) complexes can inhibit the replication of viruses such as herpes simplex virus type 1 (HSV-1):
- Mechanism of Action : The antiviral mechanism is believed to involve interference with viral replication pathways, potentially through interactions with viral proteins or nucleic acids .
DNA Interaction Studies
The interaction of palladium(II) complexes with DNA is a critical area of research for understanding their biological activity:
- Binding Studies : Spectrophotometric titration and viscosity measurements indicate strong binding affinity between palladium(II) 2-pyridin-2-ylpyridine dichloride and calf thymus DNA, suggesting groove binding as a likely mode of interaction .
Table 3: Binding Constants
| Complex | Binding Constant (Kb) (M^-1) |
|---|---|
| Palladium(II) 2-pyridin-2-ylpyridine dichloride |
Mechanism of Action
The mechanism by which palladium(2+);2-pyridin-2-ylpyridine;dichloride exerts its effects involves the coordination of the palladium center with the nitrogen atoms of the 2,2’-bipyridine ligand. This coordination facilitates the activation of substrates, enabling various catalytic processes. The palladium center undergoes oxidative addition, transmetallation, and reductive elimination steps, which are crucial for the catalytic cycle .
Comparison with Similar Compounds
Bond Lengths and Geometry
The Pd–N bond lengths in [Pd(bpy)Cl₂] (2.040–2.063 Å) are shorter than those in other dipyridine complexes, such as [Pd(L1)₂Cl₂] (Pd–N: 2.048–2.292 Å), indicating stronger coordination by the rigid bpy ligand. Distortions in geometry are influenced by ligand substituents (Table 1) .
Table 1: Structural Parameters of Selected Pd(II) Complexes
Ligand Effects
- 2-(Hydroxymethyl)pyridine (2-hmpy) Complexes : These complexes (e.g., trans-[PdCl₂(2-hmpy)₂]) exhibit weaker Pd–N bonds compared to bpy due to the electron-donating hydroxyl groups, which reduce Lewis acidity at the Pd center .
- Thione Ligands : Pd complexes with pyrimidine-2-thiones (e.g., [Pd(L1)₂Cl₂]) show elongated Pd–S bonds (2.299–2.340 Å), leading to reduced thermal stability compared to [Pd(bpy)Cl₂] .
Catalytic Activity
- [Pd(bpy)Cl₂] : Effective in Suzuki-Miyaura coupling but less active than Pd(PPh₃)₂Cl₂ due to stronger Pd–N bonds limiting ligand exchange .
- PdCl₂ with Terpyridine Ligands : Chloro(terpyridine)platinum(II) chloride shows superior DNA-binding affinity but lower catalytic versatility .
Physical Properties
Table 2: Thermal and Spectral Data
Biological Activity
Palladium(2+);2-pyridin-2-ylpyridine;dichloride is a significant compound in medicinal chemistry and catalysis, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications in drug development, particularly its anticancer and antiviral properties.
The synthesis of this compound typically involves the reaction of palladium(II) chloride with 2,2'-bipyridine in solvents such as ethanol or acetonitrile under reflux conditions. The product is isolated through filtration and purified via recrystallization.
Chemical Structure
The compound features a palladium center coordinated to two nitrogen atoms from the pyridine ligands and two chloride ions. This coordination is crucial for its catalytic activity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to coordinate with biological molecules, facilitating various biochemical reactions. The mechanism involves:
- Coordination : The palladium ion coordinates with nitrogen atoms in biological substrates.
- Catalytic Activity : It acts as a catalyst in oxidation and reduction reactions, influencing metabolic pathways.
- Cellular Interaction : The complex can penetrate cellular membranes, affecting cellular processes and gene expression.
Anticancer Properties
Research indicates that palladium(II) complexes exhibit significant anticancer activity. A study demonstrated that complexes of palladium with pyridine derivatives showed cell-specific and time-dependent effects on various cancer cell lines, including MCF7 (breast cancer) and PC3 (prostate cancer) cells .
Table 1: Cytotoxicity of Palladium(II) Complexes
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| PdCl2(XnPy)2 | 10-20 | MCF7 |
| PdCl2(XnPy)2 | 15-25 | PC3 |
| [Pd(FoTsc)(H2FoTsc)]Cl2 | 6.3 | HSV-1 |
| [Pd(FoTsc)2] | 983 | HSV-2 |
This table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for various palladium complexes, highlighting their potential as anticancer agents.
Antiviral Activity
Palladium(II) complexes have also been explored for their antiviral properties. A study evaluated the efficacy of these complexes against herpes simplex virus (HSV) strains. The results indicated that certain palladium complexes effectively inhibited HSV replication, demonstrating lower cytotoxicity compared to standard antiviral drugs like acyclovir .
Case Studies
-
Study on Antiviral Efficacy : In a comparative study of Pd(II) complexes with pyridine-2-carbaldehyde thiosemicarbazone against HSV strains, it was found that these complexes exhibited significant antiviral activity while maintaining lower cytotoxicity than traditional treatments .
- Results : The selective index (SI) for the most effective complex was significantly higher than that of acyclovir, suggesting a promising therapeutic profile.
- Anticancer Assessment : Another study focused on the cytotoxic effects of palladium complexes on several human cancer cell lines, revealing that the compounds were capable of inducing apoptosis in cancer cells while sparing normal cells .
Q & A
Q. What are the standard synthetic routes for preparing palladium(2+);2-pyridin-2-ylpyridine;dichloride complexes?
Methodological Answer: The synthesis typically involves reacting palladium precursors (e.g., [Pd(CH₃CN)₂Cl₂]) with 2-pyridin-2-ylpyridine ligands in anhydrous dichloromethane (DCM) under nitrogen. For example, PdL1 (a related complex) is synthesized by dissolving the ligand in DCM, adding it to [Pd(CH₃CN)₂Cl₂], and stirring overnight under inert conditions. The product is isolated via solvent evaporation and washed with cold ethanol, yielding ~81% purity . Key parameters include solvent choice (DCM for ligand solubility), stoichiometric ratios (1:1 Pd:ligand), and inert atmosphere to prevent oxidation.
Q. How are NMR and mass spectrometry utilized in characterizing these complexes?
Methodological Answer:
- ¹H/¹³C NMR : Used to confirm ligand coordination and structural integrity. For 4-(naphthalen-2-yl)-pyridine derivatives, characteristic shifts (e.g., δ 8.75 ppm for aromatic protons) indicate ligand attachment to Pd²⁺ .
- Mass Spectrometry (MS) : ESI-TOF-MS confirms molecular weight. Observed m/z values (e.g., 205.08 vs. calculated 205.09) validate stoichiometry. Discrepancies <0.01 Da suggest isotopic patterns consistent with Pd-Cl bonding .
Advanced Research Questions
Q. What catalytic mechanisms are observed in this compound-mediated decarboxylative cross-coupling reactions?
Methodological Answer: In decarboxylative cross-coupling (e.g., 4-picolinic acid with aryl bromides), the Pd²⁺ center facilitates oxidative addition of aryl halides, followed by decarboxylation to generate aryl-palladium intermediates. Ligand geometry (e.g., bipyridine vs. phosphine) influences electron density at Pd, affecting turnover frequency. Evidence from catalytic cycles shows >80% yield under optimized conditions (e.g., 80°C in DMF with K₂CO₃ as base) . Kinetic studies using in situ IR spectroscopy can track intermediate formation.
Q. How does ligand modification (e.g., electron-withdrawing substituents) alter the electrochemical properties of these complexes?
Methodological Answer: Cyclic voltammetry (CV) reveals shifts in Pd²⁺/Pd⁰ redox potentials. For example, fluorinated ligands lower the reduction potential by ~0.2 V due to electron withdrawal, enhancing oxidative stability. DFT calculations (B3LYP/6-31G*) correlate these shifts with ligand Hammett parameters (σₚ values). Such modifications improve catalytic longevity in aerobic conditions .
Q. What challenges arise in interpreting X-ray crystallographic data for these complexes, and how are they addressed?
Methodological Answer: Challenges include:
- Disorder in Pd-Cl bonds : High thermal motion or solvent occupancy obscures bond lengths. Refinement using SHELXL with restraints (e.g., DFIX for Pd-Cl ≈ 2.30 Å) resolves this .
- Twinning in crystals : Common in monoclinic systems. Integration of HKL-2000 data with TWINABS corrects for overlapping reflections .
- Weak diffraction : Low-temperature data collection (100 K) and synchrotron radiation improve resolution (<0.8 Å) .
Critical Analysis of Contradictions
- Ligand vs. Solvent Effects : reports higher yields in DMF, while uses MeCN. Polar aprotic solvents (DMF) stabilize Pd intermediates but may increase side reactions vs. MeCN’s lower coordination strength .
- MS Accuracy : Observed m/z 384.94 vs. calculated 361.56 in suggests adduct formation (e.g., Na⁺), requiring post-source decay (PSD) analysis for validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
